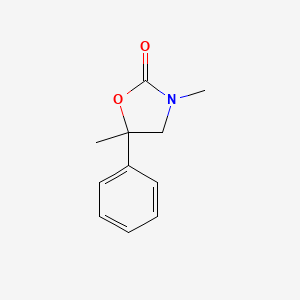

2-Oxazolidinone, 3,5-dimethyl-5-phenyl-

Description

Overview of the Oxazolidinone Heterocyclic Framework

The oxazolidinone ring is a five-membered heterocycle featuring a nitrogen atom, an oxygen atom, and a carbonyl group. wikipedia.org Specifically, the 2-oxazolidinone (B127357) isomer is the most extensively studied and utilized in drug discovery and synthesis. rsc.org This structure can be considered a bioisostere for various functional groups like amides, ureas, and carbamates, allowing for its incorporation into diverse molecular designs. rsc.org

The general structure of the 2-oxazolidinone core provides multiple points for substitution, which profoundly influences the molecule's chemical properties and biological activity. The stereochemistry at positions C4 and C5 is particularly crucial, as it dictates the three-dimensional arrangement of the substituents and their interaction with biological targets or chiral reagents. researchgate.netresearchgate.net

Key Structural Features of the 2-Oxazolidinone Framework:

| Feature | Description | Significance |

| Ring Structure | Five-membered heterocycle containing O, N, and a C=O group. | Provides a stable, rigid scaffold for building complex molecules. |

| Substitution Points | Primarily at the N3, C4, and C5 positions. | Allows for fine-tuning of steric and electronic properties. |

| Chiral Centers | C4 and C5 can be stereogenic centers. | Crucial for stereoselective synthesis and specific biological interactions. researchgate.net |

| Bioisosterism | Can mimic other common functional groups. rsc.org | Enhances versatility in medicinal chemistry design. |

Historical Context of Oxazolidinone Discovery and Initial Syntheses

The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org His work involved treating bromoethylamine hydrobromide with silver carbonate, which yielded the cyclic compound. wikipedia.org A more efficient synthesis was later developed using sodium bicarbonate. wikipedia.org

However, the significance of the oxazolidinone scaffold in medicinal chemistry was not fully realized until the late 1980s. nih.gov Researchers at DuPont reported the first synthetic oxazolidinone compounds with antibacterial properties, known as DuP 105 and DuP 721. nih.govtoku-e.com These early compounds demonstrated activity against serious Gram-positive pathogens and possessed a unique mechanism of action, inhibiting bacterial protein synthesis. ingentaconnect.com Although initial clinical trials revealed toxicity issues, this pioneering work laid the foundation for future research. toku-e.com

Subsequent efforts by scientists at Pharmacia Corporation (formerly Pharmacia & Upjohn) led to the development of more refined and safer oxazolidinone antibacterial agents. ingentaconnect.comnih.gov This research culminated in the discovery of linezolid (B1675486), which in 2000 became the first FDA-approved oxazolidinone antibiotic, marking a major milestone in the fight against multi-drug resistant bacteria. toku-e.comacs.org

Timeline of Key Discoveries:

| Year | Discovery | Significance |

| 1888 | First report of 2-oxazolidinone by Siegmund Gabriel. wikipedia.org | Initial synthesis of the parent heterocyclic compound. |

| 1980s | DuPont reports the first antibacterial oxazolidinones (DuP 105 and DuP 721). toku-e.com | Established the therapeutic potential of the oxazolidinone class. |

| 2000 | FDA approval of Linezolid. nih.govacs.org | Introduction of the first clinically successful oxazolidinone antibiotic. |

| 2014 | FDA approval of Tedizolid (B1663884). rsc.org | A second-generation oxazolidinone with enhanced potency. |

Significance of Stereochemical Control in Oxazolidinone Chemistry

Stereochemistry is of paramount importance in the field of oxazolidinone chemistry, profoundly influencing both their biological activity and their application in synthesis. The C5 position of the oxazolidinone ring is a stereogenic center, and its specific configuration is critical for the antibacterial activity of therapeutic agents like linezolid. nih.govresearchgate.net

Beyond their therapeutic roles, chiral oxazolidinones are renowned as powerful "chiral auxiliaries" in asymmetric synthesis. wikipedia.org Pioneered by David A. Evans, these auxiliaries, often called Evans auxiliaries, are temporarily incorporated into a molecule to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgwikipedia.org The substituent at the C4 and C5 positions of the auxiliary sterically guides the approach of reagents, leading to high levels of diastereoselectivity in reactions such as aldol (B89426) condensations, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.orgscielo.org.mx Once the desired stereocenter is created, the auxiliary can be cleanly removed and often recovered for reuse. wikipedia.org This methodology has become a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically rich molecules. researchgate.netnih.gov

Research Landscape of Substituted Oxazolidinone Derivatives

The successful clinical application of linezolid spurred extensive research into substituted oxazolidinone derivatives. nih.govacs.org The research landscape is broad, covering medicinal chemistry, synthetic methodology, and material science.

In medicinal chemistry, the primary focus has been on developing new antibacterial agents to combat the growing threat of antimicrobial resistance. nih.gov Researchers have systematically modified the oxazolidinone scaffold, particularly the N-aryl substituent and the C5 side chain, to enhance potency, broaden the spectrum of activity, and improve safety profiles. researchgate.netnih.gov This has led to the development of second-generation drugs like tedizolid and numerous other candidates in various stages of clinical trials. rsc.orgnih.gov Beyond antibacterial applications, oxazolidinone derivatives are being investigated for a wide array of other therapeutic uses, including as antituberculosis, anticancer, and anti-inflammatory agents. rsc.orgresearchgate.net

In synthetic chemistry, research continues to expand the utility of oxazolidinones as chiral auxiliaries and as versatile building blocks. rsc.orgacs.org New synthetic routes to the oxazolidinone core are continuously being developed, focusing on efficiency, atom economy, and stereoselectivity. researchgate.netorganic-chemistry.org The application of these derivatives in the total synthesis of complex natural products remains an active area of investigation. rsc.org

Structure

3D Structure

Properties

CAS No. |

62432-74-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-11(8-12(2)10(13)14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

SYPZUZSZBWSNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(=O)O1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Oxazolidinone, 3,5 Dimethyl 5 Phenyl and Analogs

General Chemical Transformations

The inherent stability and reactivity of the oxazolidinone ring system are critical to its function as a chiral auxiliary. Understanding its behavior under various conditions, such as oxidation and hydrolysis, is essential for its effective application and removal.

The oxazolidinone ring is generally robust and resistant to oxidation under conditions typically employed for transformations on an attached N-acyl side chain. However, the N-acyl oxazolidinone system can facilitate oxidation reactions at the α-carbon of the acyl group.

Recent studies have described the direct α-aminoxylation of a range of N-acyl-1,3-oxazolidin-2-ones using TEMPO, catalyzed by copper(II) acetate (B1210297). acs.org This reaction proceeds without the need for a base, affording the corresponding α-oxygenated derivatives with high chemoselectivity and excellent yields under mild conditions. The findings suggest that the presence of the imide group, capable of chelating the copper catalyst, is critical for the reaction's success and highlights the stability and advantage of the oxazolidinone scaffold over other scaffolds like thioimides, which yield lower amounts of the desired oxidized products. acs.org While N-propanoyl oxazolidinone was found to be unreactive, N-(arylacetyl) and N-(β,γ-unsaturated acyl) oxazolidinones provided the corresponding α- and γ-oxygenated products, respectively. acs.org This demonstrates that while the ring itself is stable, the entire N-acyl oxazolidinone system can be used to mediate selective oxidation reactions on the side chain.

The hydrolytic stability of the 2-oxazolidinone (B127357) ring is a key feature, allowing it to withstand various reaction conditions before being cleaved to release the chiral product. As cyclic carbamates, oxazolidinones are generally stable under neutral conditions but can be hydrolyzed under acidic or basic catalysis.

Studies on analogous 1,3-oxazolidine systems, such as 2-(substituted phenyl)-3-ethyloxazolidines, reveal that hydrolysis proceeds via acid catalysis. scribd.com The process involves a rapid, reversible ring opening to form a Schiff base intermediate, followed by a slower hydrolysis of the intermediate to yield the corresponding aldehyde and amine. scribd.com The rate of this process is highly dependent on the pH of the medium.

For N-acyl-2-oxazolidinones, the most common cleavage method involves hydrolysis of the exocyclic amide bond to release the chiral product and recover the auxiliary. This is typically achieved under basic conditions (e.g., lithium hydroxide (B78521)/hydrogen peroxide) or acidic conditions. The stability of the oxazolidinone ring itself is demonstrated in the analysis of pseudoephedrine, where an analogous 3,4-dimethyl-5-phenyl-1,3-oxazolidine can form as a stable artifact through condensation with formaldehyde (B43269), a contaminant in solvents like methanol (B129727). bts.govresearchgate.net This highlights the general stability of the substituted oxazolidine (B1195125) core under certain analytical conditions.

Stereodifferentiating Reactions

The primary utility of 2-oxazolidinones, including analogs of 3,5-dimethyl-5-phenyl-2-oxazolidinone, lies in their application as chiral auxiliaries to direct stereoselective transformations. This is most prominently achieved through the chemistry of their N-acyl derivatives' enolates.

N-acylation of a chiral 2-oxazolidinone followed by deprotonation of the α-carbon with a suitable base generates a chiral enolate. masterorganicchemistry.comyoutube.com The rigid structure of the oxazolidinone auxiliary effectively shields one face of the enolate, leading to highly diastereoselective reactions with various electrophiles. harvard.edu

The geometry of the enolate (Z or E) can be controlled by the choice of base and Lewis acid, which in turn determines the stereochemical outcome of subsequent reactions. harvard.edu For instance, dialkylboron triflates typically afford (Z)-boron enolates, which lead to syn-aldol adducts. The steric hindrance provided by the substituents on the oxazolidinone ring, such as the phenyl and methyl groups, is crucial for enforcing a specific approach trajectory for the incoming electrophile, thereby achieving high levels of asymmetric induction. harvard.edu

The aldol (B89426) addition of chiral N-acyl oxazolidinone enolates to aldehydes is a powerful and well-established method for constructing chiral β-hydroxy carbonyl compounds. The reaction proceeds through a chair-like six-membered transition state, as proposed by Zimmerman and Traxler. harvard.edu The stereochemical outcome is highly predictable, with (Z)-enolates typically yielding syn-aldol products. harvard.edu

The chiral auxiliary dictates the absolute stereochemistry of the newly formed stereocenters. For example, Evans and coworkers demonstrated that the boron enolates of N-acyl oxazolidinones react with aldehydes to give aldol adducts with exceptional diastereoselectivity, often exceeding 99%. harvard.edu A single crystallization step can often yield diastereomerically pure products. harvard.edu The use of different substituents on the oxazolidinone ring allows for fine-tuning of the stereochemical control. nih.gov

Table 1: Diastereoselective Aldol Additions Using N-Acyl Oxazolidinone Analogs

| N-Acyl Oxazolidinone Auxiliary | Aldehyde | Conditions | Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|---|---|

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Isobutyraldehyde | 1. (n-Bu)₂BOTf, Et₃N 2. Aldehyde, -78 °C | 85 | >99:1 |

| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Benzaldehyde (B42025) | 1. (n-Bu)₂BOTf, Et₃N 2. Aldehyde, -78 °C | 77 | >99:1 |

| (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | Acetaldehyde | 1. TiCl₄, Hunig's Base 2. Aldehyde, -78 °C | 91 | 95:5 |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Propionaldehyde | 1. (n-Bu)₂BOTf, Et₃N 2. Aldehyde, -78 °C | 80 | >99:1 |

The chiral enolates derived from N-acyl oxazolidinones can also be used in highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an alkyl halide or other electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of stereochemical control.

Research has shown that auxiliaries bearing gem-dimethyl groups, such as (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, are highly effective in diastereoselective enolate alkylations, affording α-substituted products with diastereomeric excesses ranging from 85–94%. researchgate.net The resulting N-acyl oxazolidinone can then be readily cleaved to provide chiral carboxylic acids, aldehydes, or alcohols. The high levels of stereocontrol are attributed to the rigid conformation of the enolate and the steric bulk of the auxiliary's substituents, which effectively block one of the enolate's prochiral faces.

Table 2: Asymmetric Alkylation of N-Acyl Oxazolidinone Analogs

| N-Acyl Oxazolidinone Auxiliary | Electrophile | Conditions | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| (S)-4-Benzyl-5,5-dimethyl-3-propionyl-2-oxazolidinone | Benzyl bromide | 1. NaHMDS, THF, -78 °C 2. BnBr | 91 | 94 |

| (S)-4-Benzyl-5,5-dimethyl-3-propionyl-2-oxazolidinone | Allyl iodide | 1. NaHMDS, THF, -78 °C 2. Allyl iodide | 95 | 85 |

| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Methyl iodide | 1. LDA, THF, -78 °C 2. MeI | 92 | 97 |

| (R)-4-Phenyl-3-propionyl-2-oxazolidinone | Ethyl iodide | 1. NaHMDS, THF, -78 °C 2. EtI | 88 | 95 |

Enolate Chemistry of N-Acyl Oxazolidinones

Stereoselective Halogenations and Hydroxylations

The enolates derived from N-acyl oxazolidinones are versatile nucleophiles that can react with various electrophiles to form new carbon-heteroatom bonds with high diastereoselectivity. chempedia.info The stereochemical outcome is dictated by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.

Stereoselective Halogenation: The reaction of chiral N-acyl oxazolidinone enolates with electrophilic halogenating agents provides a reliable method for the synthesis of α-halo carboxylic acid derivatives. The process typically involves the formation of a metal enolate, which then reacts with a halogen source. The bulky substituent at the C5 position of the 3,5-dimethyl-5-phenyl-2-oxazolidinone auxiliary is expected to effectively control the facial selectivity of the enolate, leading to high diastereoselectivity in the halogenation step.

Stereoselective Hydroxylation: Similarly, the asymmetric hydroxylation of chiral imide enolates is a powerful method for producing enantiomerically pure α-hydroxy carboxylic acids. pitt.edu The reaction of a sodium or lithium enolate with an N-sulfonyloxaziridine, such as (+)- or (-)-(camphorsulfonyl)oxaziridine, typically proceeds with a high degree of stereocontrol. uwindsor.ca The predictable stereochemical outcome is attributed to the chelated enolate intermediate, where the auxiliary directs the approach of the oxidizing agent to the less sterically hindered face. pitt.eduuwindsor.ca

| Reaction Type | Electrophile | Resulting Functional Group | Key Mechanistic Feature | Typical Diastereoselectivity |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | α-Bromo | Shielding of one enolate face by the chiral auxiliary | High (often >95% de) |

| Hydroxylation | (+)-(Camphorsulfonyl)oxaziridine | α-Hydroxy | Chelate-controlled approach of the electrophile | High (often >95% de) |

Asymmetric Acylations and Azide (B81097) Transfer Processes

Asymmetric Acylations: While less common than alkylations, the acylation of chiral oxazolidinone enolates can provide access to β-keto imide derivatives. The reaction involves the treatment of the enolate with an acylating agent, such as an acid chloride. The stereoselectivity is again governed by the steric influence of the chiral auxiliary.

Azide Transfer Processes: The electrophilic azidation of chiral imide enolates serves as a robust method for the asymmetric synthesis of α-amino acids. acs.orgacs.org This transformation is typically achieved by treating the enolate with an electrophilic azide source, like 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide). nih.gov The reaction proceeds with high diastereoselectivity, affording an α-azido imide. nih.gov Subsequent reduction of the azide and cleavage of the auxiliary yields the desired α-amino acid. The mechanism involves the approach of the azide electrophile to the face of the enolate opposite the bulky substituent on the auxiliary. acs.org

| Substrate | Reagent | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| N-acyloxazolidinone | Trisyl azide | (S)-α-azidocarboximide | 59% | High |

Asymmetric Diels-Alder Cycloadditions

N-acryloyl derivatives of chiral oxazolidinones are powerful dienophiles in asymmetric Diels-Alder reactions. wikipedia.orgharvard.edu The Lewis acid-catalyzed cycloaddition of these dienophiles with various dienes proceeds with high levels of regio- and diastereoselectivity. harvard.edu The stereochemical outcome can be rationalized by the formation of a chelated complex between the Lewis acid and the N-acryloyl oxazolidinone. harvard.edu This chelation fixes the conformation of the dienophile, and the bulky substituent on the oxazolidinone ring effectively blocks one face, directing the diene to approach from the less hindered side. harvard.edursc.org This strategy has been successfully applied to both inter- and intramolecular Diels-Alder reactions. harvard.edu

Carbonyl Addition Reactions Facilitated by Chiral Oxazolidinones

Chiral oxazolidinones are instrumental in guiding the stereoselective addition of nucleophiles to carbonyl groups. rsc.org In the context of N-acyl oxazolidinones, the enolates can participate in asymmetric aldol reactions. The geometry of the enolate (Z or E) and the nature of the metal cation play a crucial role in determining the stereochemistry of the aldol adduct. Boron enolates of N-acyl oxazolidinones are particularly effective in providing high levels of diastereoselectivity in aldol additions. The transition state is believed to involve a six-membered chair-like structure, where the substituents arrange to minimize steric interactions, leading to the observed stereochemical outcome.

Specific Reaction Pathways

Formation of Imides from Acid Chloride Substrates

The foundational step for utilizing chiral oxazolidinones as auxiliaries is their acylation to form the corresponding N-acyl imides. wikipedia.org This is commonly achieved by treating the oxazolidinone with a strong base, such as n-butyllithium, to form the lithium salt, followed by the addition of an acid chloride. williams.eduacs.org Alternative milder methods have also been developed, for instance, using acid fluorides in the presence of organic bases like triethylamine, which can lead to high yields of the N-acylated products. nih.gov The use of dimethylformamide (DMF) as both a solvent and a reagent with acid chlorides at elevated temperatures has also been reported for the synthesis of N,N-dimethylamides, a related transformation. researchgate.net

Ring-Opening and Cyclocondensation Processes

Ring-Opening: The chiral auxiliary is typically removed at a later stage of the synthesis to yield the desired enantiomerically pure product. This is often achieved through hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide), reduction (e.g., with lithium borohydride), or other nucleophilic cleavage methods. acs.orgthieme-connect.com These ring-opening reactions are designed to be high-yielding and to occur without racemization of the newly formed stereocenter. The oxazolidinone ring can also be opened by organolithium reagents to generate N-alkyl N-acyl amino alcohols. thieme-connect.com

Elucidation of Reaction Mechanisms

The reactivity of the 2-oxazolidinone core is a subject of extensive investigation, providing a foundation for understanding the behavior of specific analogs such as 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-. The mechanistic pathways are significantly governed by the nature of the substituents on the heterocyclic ring. For the target compound, the key structural features—a methyl group on the nitrogen (N3) and geminal methyl and phenyl groups at the C5 position—create a unique steric and electronic environment that dictates its participation in various transformations.

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Pd-mediated SN2 attacks)

Transition metals, particularly palladium, are versatile catalysts for a myriad of transformations involving the oxazolidinone scaffold. mdpi.com These reactions can include the formation of the ring itself or subsequent functionalization.

Mechanistic studies on the palladium-catalyzed formation of oxazolidinones from acyclic precursors, such as biscarbamates derived from diols, provide insight into the cyclization process. nih.gov It has been proposed that the reaction does not necessarily require a traditional antiperiplanar arrangement between the coordinating metal and the incoming nucleophile. Instead, the palladium catalyst likely bonds to the allylic system on the same face as the nucleophile during the intramolecular attack that forms the ring. nih.gov This suggests a degree of flexibility in the transition state geometry for ring closure.

In the context of functionalization, the oxazolidinone moiety can act as an effective directing group in C-H activation reactions. For instance, N-aryl oxazolidinones can direct the palladium-catalyzed arylation of the N-aryl ring. nih.gov Detailed mechanistic investigations of such processes using diaryliodonium salts as the aryl source have pointed towards a turnover-limiting oxidation of a dimeric Pd(II) species, [Pd(N~C)(OAc)]₂, by the iodine(III) reagent. This key step implicates the formation of a bimetallic, high-oxidation-state palladium intermediate as crucial to the catalytic cycle. nih.gov A Hammett study revealed that the reaction is significantly accelerated by electron-withdrawing groups on the arylating reagent, underscoring the electronic sensitivity of the oxidation step. nih.gov

While palladium is prominent, other transition metals also catalyze reactions of oxazolidinone derivatives. Copper(II) acetate, for example, has been shown to effectively catalyze the oxidation of N-acyl-1,3-oxazolidin-2-ones in the presence of TEMPO. nih.gov This transformation is particularly effective for substrates with relatively acidic protons, suggesting a mechanism that may involve the formation of a metal enolate intermediate. The steric environment around the oxazolidinone can influence catalyst efficiency; ligands with significant steric bulk, such as 2,9-dimethyl-1,10-phenanthroline, have been observed to reduce reaction yields in related copper-catalyzed systems. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Mechanistic Feature | Ref. |

| Pd(OAc)₂ | 3-Methyl-2-phenylpyridine | C-H Arylation | Bimetallic high oxidation state Pd intermediate | nih.gov |

| Pd Catalyst | Cyclic biscarbamates | Ring-forming cyclization | Syn-attack of metal and nucleophile | nih.gov |

| Cu(OAc)₂ / Ligand | N-acyl-oxazolidinones | α-Oxidation with TEMPO | Involves metal enolate; sensitive to steric hindrance | nih.gov |

Concerted Proton-Coupled Electron Transfer (PCET) Mediated Processes

Proton-Coupled Electron Transfer (PCET) represents a fundamental reaction mechanism where an electron and a proton are transferred in a single, concerted elementary step. nih.gov This pathway is crucial in both biological and chemical systems as it allows for the homolytic activation of strong C-H and E-H (E = N, O, S) bonds by avoiding high-energy ionic intermediates that would be formed in stepwise pathways. nih.gov In organic synthesis, PCET is increasingly utilized to generate radical intermediates directly from common functional groups under mild conditions, often employing photochemical or electrochemical methods. nih.gov

The applicability of PCET to the oxazolidinone scaffold has been demonstrated in photocatalytic oxidation reactions. In studies on N-aryl-2-oxazolidinones, a heterogeneous donor-acceptor polymer photocatalyst was shown to facilitate the oxidation of the endocyclic C-H bond at the C5 position. The proposed mechanism involves the catalyst acting as a photo-base upon irradiation. digitellinc.com In this excited state, the catalyst abstracts a hydrogen atom (a proton and an electron) from the C5 position of the oxazolidinone in a concerted PCET process. The rate-determining step is this hydrogen atom transfer from the oxazolidinone to the catalyst. digitellinc.com The acidity of the targeted C-H bond is critical; when the nitrogen atom is attached to an electron-withdrawing group, the acidity of the C5 proton increases, facilitating abstraction by the excited catalyst and leading to higher reaction rates and yields. digitellinc.com

However, for 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, this specific PCET-mediated C5-H activation pathway is completely blocked. The C5 carbon is a quaternary center, bearing both a methyl and a phenyl group, and thus has no proton to donate. This structural feature renders it inert to reactions that rely on C5-H abstraction via a PCET mechanism. Consequently, its reactivity profile in such systems would diverge significantly from oxazolidinone analogs that are unsubstituted or monosubstituted at the C5 position. While PCET reactions at other positions (e.g., the N-methyl group or the phenyl ring) could theoretically occur, they would face different energetic barriers and are not the typically observed pathway for this scaffold.

Steric and Electronic Influences on Reactivity

The reactivity of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is profoundly shaped by the interplay of steric and electronic effects originating from its unique substitution pattern.

Steric Influences: The most significant steric feature is the quaternary carbon at the C5 position, substituted with both a methyl and a phenyl group. This gem-disubstitution creates substantial steric hindrance around this end of the molecule. This bulkiness can:

Hinder Nucleophilic Attack: The steric shield created by the C5 substituents would impede the approach of nucleophiles to the adjacent C4 position and, to some extent, the carbonyl carbon (C2).

Influence Catalyst Binding: The approach of bulky transition metal catalysts and their associated ligands would be sterically restricted. This can affect the rate and success of metal-catalyzed reactions. For example, reactions that require the formation of a large metal-ligand-substrate complex might be significantly slowed or prevented entirely. Studies on related systems have shown that steric clashes between substrate substituents and catalyst ligands can lead to poor reactivity. acs.org

Control Stereochemistry: In reactions that form new stereocenters, the existing steric bulk would strongly direct the facial selectivity of reagent approach, similar to how the 5-phenyl group directs the stereochemistry in the formation of related oxazolidine structures from pseudoephedrine. researchgate.net

Electronic Influences: The substituents also exert powerful electronic effects that modulate the reactivity of the oxazolidinone ring and the substituents themselves.

Phenyl Group at C5: The phenyl group is capable of stabilizing adjacent positive charges or radical intermediates through resonance. This could favor reaction mechanisms that proceed through such intermediates at the C5 or benzylic position. Furthermore, the aromatic ring can participate in π-stacking interactions with catalysts or reagents. In the synthesis of other 4,5-disubstituted oxazolidin-2-ones, substrates with electron-rich or electron-neutral aryl groups at the 5-position have been shown to be effective, indicating the compatibility of the ring system with such substituents. nih.gov

Methyl Group at N3: The N-methyl group is a simple, electron-donating alkyl group. It increases the electron density on the nitrogen atom compared to an N-H or N-aryl analog, which can affect the nucleophilicity and basicity of the ring nitrogen and the electronic properties of the amide bond.

The combination of these effects makes 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- a distinct chemical entity. For example, while the parent oxazolidinone might undergo PCET at C5, the target compound cannot. Similarly, while some N-acyl oxazolidinones are valued as chiral auxiliaries for asymmetric synthesis, the lack of a reactive enolizable proton and the steric bulk of the target compound would necessitate different applications.

| Substituent | Position | Effect Type | Influence on Reactivity |

| Phenyl | C5 | Electronic & Steric | Stabilizes adjacent intermediates via resonance; provides significant steric bulk; participates in π-stacking. |

| Methyl | C5 | Steric | Contributes to the sterically hindered quaternary center, blocking C5-H activation pathways. |

| Methyl | N3 | Electronic | Electron-donating, increasing electron density on the ring nitrogen. |

Derivatization and Structural Diversity of Oxazolidinones Featuring Phenyl and Methyl Substituents

Design and Synthesis of Novel Oxazolidinone Derivatives

The core structure of 2-oxazolidinone (B127357), 3,5-dimethyl-5-phenyl- serves as a versatile scaffold for the development of new chemical entities. The strategic modification of this backbone allows for the fine-tuning of its physicochemical and biological properties.

Exploration of Substituents at the 3, 4, and 5 Positions

While specific literature on the extensive derivatization of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is nascent, the principles from analogous structures suggest that the introduction of various aryl, alkyl, and heterocyclic moieties at the N-3 position can modulate activity. Similarly, alterations to the methyl group at the C-4 position and the phenyl group at the C-5 position can influence stereochemistry and receptor binding. The synthesis of such derivatives often involves multi-step sequences, starting from commercially available precursors. One synthetic route to the core structure of 3,4-dimethyl-5-phenyl-oxazolidin-2-one involves the reaction of ephedrine (B3423809) with 4-(trifluoromethoxy)benzonitrile. chemicalbook.com

Introduction of Diverse Side Chains (e.g., aminoalkyl chains)

The incorporation of diverse side chains, particularly those containing aminoalkyl functionalities, is a key strategy in the development of new oxazolidinone derivatives. These side chains can enhance solubility, introduce new binding interactions, and alter the pharmacokinetic profile of the parent compound. While specific examples originating from 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- are not extensively documented, the general methodology involves the reaction of the core oxazolidinone with appropriate electrophiles bearing the desired side chain. For instance, N-alkylation at the 3-position is a common approach to introduce such functionalities.

Bis(2-oxazolidinone) Architectures

Bis(2-oxazolidinone) derivatives, which feature two oxazolidinone rings linked together, represent a growing area of interest. These dimeric structures can exhibit unique biological activities due to their ability to potentially interact with multiple binding sites or adopt specific conformations. The synthesis of such architectures can be envisioned by linking two molecules of a suitable oxazolidinone precursor through a flexible or rigid linker. While no specific synthesis of a bis(2-oxazolidinone) from 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- has been reported, general synthetic strategies for bis-heterocycles could be applied. This would typically involve the use of a bifunctional linking agent that can react with a reactive handle on the oxazolidinone ring, such as a hydroxyl or amino group introduced onto the phenyl ring at the C-5 position.

Isomeric Forms and Stereochemical Variants

The presence of chiral centers in 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- gives rise to various stereoisomers, each with potentially distinct properties. The stereochemistry of the substituents at the C-4 and C-5 positions is of particular importance.

Enantiomeric and Diastereomeric Considerations (e.g., (4S,5S)- vs. (4S,5R)-)

The relative and absolute configurations of the methyl group at C-4 and the phenyl group at C-5 lead to the formation of enantiomers and diastereomers. For example, the (4S,5R) and (4R,5S) isomers are enantiomeric pairs, while (4S,5S) and (4S,5R) are diastereomers. The stereochemistry of these isomers can be assigned using spectroscopic techniques such as Nuclear Overhauser Effect (NOE) NMR and by analyzing vicinal coupling constants. researchgate.net The specific stereoisomer can have a profound impact on biological activity, as seen in many chiral drugs. For instance, the discovery of 3,5-diphenyl-4-methyl-1,3-oxazolidin-2-ones as potent inhibitors of Δ-5 desaturase highlighted the importance of the (4S,5S) configuration for improved metabolic stability and activity. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|

| 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | 6317-31-3 | C11H13NO2 | 191.23 | Racemic |

| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9 | C10H11NO2 | 177.20 | (4S,5R) |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | 77943-39-6 | C10H11NO2 | 177.20 | (4R,5S) |

Resolution of Racemic Oxazolidinone Derivatives

The separation of racemic mixtures of oxazolidinone derivatives into their constituent enantiomers is a critical step in the development of single-enantiomer drugs. Common methods for resolution include chiral chromatography and diastereomeric salt formation. In the latter approach, the racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. While specific resolution protocols for 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- are not detailed in the available literature, these general principles are widely applicable.

Advanced Analytical Methodologies for Characterization and Detection in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Specific experimental data for the spectroscopic analysis of 2-Oxazolidinone (B127357), 3,5-dimethyl-5-phenyl- is not available in the public domain. This includes ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Detailed experimental ¹H-NMR and ¹³C-NMR spectral data, which would provide information on the chemical environment of the hydrogen and carbon atoms within the molecule, could not be found for 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-.

Computational Prediction of NMR Spectra

While computational methods exist for the prediction of NMR spectra, applying these without experimental data for validation would be purely theoretical. No published computational predictions for the NMR spectra of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- were identified.

Infrared (IR) Spectroscopy

An experimental Infrared (IR) spectrum for 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, which would identify its characteristic functional group vibrations, is not available in the reviewed literature and spectral databases.

Mass Spectrometry (MS)

No mass spectrometry data, which would provide information on the mass-to-charge ratio of the molecule and its fragments, could be located for 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-.

Chromatographic Techniques for Separation and Purity Assessment

Information regarding the application of chromatographic techniques for the separation and purity assessment of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is not available.

Gas Chromatography (GC) and GC-MS

There are no available research findings or established methods detailing the analysis of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of oxazolidinone compounds. nih.govnih.gov It is frequently employed for separation, quantification, and purity assessment. nih.gov The versatility of HPLC allows for various configurations, with reversed-phase chromatography (RP-HPLC) being the most common modality.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecyl silica (B1680970) (C18), is used in conjunction with a polar mobile phase. semanticscholar.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), which can be run under isocratic (constant composition) or gradient (varying composition) conditions to achieve optimal separation. semanticscholar.orgsielc.com Detection is commonly performed using UV-Vis spectroscopy, as the aromatic phenyl group in 3,5-dimethyl-5-phenyl-2-oxazolidinone provides strong chromophoric activity. For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS). nih.govnih.gov When using MS detection, volatile buffers like formic acid are substituted for non-volatile acids such as phosphoric acid in the mobile phase. sielc.com

Table 1: Illustrative HPLC Parameters for Oxazolidinone Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Mode | Isocratic or Gradient elution |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic method widely utilized for the qualitative analysis of oxazolidinones. analyticaltoxicology.com Its primary applications in a research context include monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a sample. orientjchem.org

For the analysis of imino-oxazolidinones, which are structurally related to 3,5-dimethyl-5-phenyl-2-oxazolidinone, separations have been successfully performed on silica gel plates. orientjchem.org The choice of the mobile phase, or developing solvent, is critical for achieving separation, and various solvent systems, often comprising a mixture of nonpolar and polar organic solvents, can be employed. orientjchem.orgresearchgate.net After development, the separated components on the TLC plate are visualized, commonly under UV light, where UV-active compounds like 3,5-dimethyl-5-phenyl-2-oxazolidinone appear as dark spots. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for identification. orientjchem.org

Table 2: Example TLC System for Related Oxazolidinone Compounds

| Parameter | Description |

| Stationary Phase | Silica gel coated plate |

| Sample Application | Spotting of sample solution (e.g., in acetone) onto the plate |

| Developing Solvent | Mixture of organic solvents (e.g., Benzene-Hexane-Chloroform) researchgate.net |

| Detection | UV light visualization |

Chiral Chromatography for Enantiomeric Purity

The 3,5-dimethyl-5-phenyl-2-oxazolidinone molecule contains chiral centers, meaning it can exist as different enantiomers. Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity is crucial. Chiral chromatography is the state-of-the-art technique for this purpose. jiangnan.edu.cn

This specialized form of HPLC utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with groups like 3,5-dimethylphenyl carbamate (B1207046), are known for their excellent chiral recognition capabilities across a wide range of compounds. nih.gov For instance, the enantiomers of the structurally similar compound 5,5-dimethyl-4-phenyl-2-oxazolidinone have been successfully separated using a teicoplanin-based CSP (Astec® CHIROBIOTIC® T). The mobile phase in chiral separations is often a simple organic solvent like methanol or a mixture of hexane (B92381) and an alcohol, and optimization of the flow rate can be critical to achieving baseline resolution.

Table 3: Representative Conditions for Chiral HPLC Separation

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T) |

| Mobile Phase | Polar organic (e.g., Methanol) or Normal phase (e.g., Hexane/Ethanol) |

| Detector | UV-Vis |

| Flow Rate | Often optimized at lower rates (e.g., < 1.0 mL/min) |

Challenges in Analytical Detection and Mitigation Strategies

Formation of Oxazolidinone Artifacts in Analytical Procedures

A significant challenge in the analysis of compounds related to oxazolidinones is the potential for the in-situ formation of artifacts during sample preparation and analysis. One well-documented case involved the analysis of pseudoephedrine, an amino alcohol precursor structurally related to the precursors of 3,5-dimethyl-5-phenyl-2-oxazolidinone. During the analysis, an interfering substance was formed which was identified as 3,4-dimethyl-5-phenyl-1,3-oxazolidine. nih.gov This artifact was the result of a chemical reaction between the analyte and a contaminant present in the solvents used for extraction. nih.gov Such artifact formation can lead to the misidentification of compounds or inaccurate quantification of the target analyte. nih.gov

Role of Aldehyde Contaminants in Solvents

The formation of the oxazolidine (B1195125) artifact was traced to the presence of aldehyde contaminants, specifically formaldehyde (B43269), in the analytical solvents. nih.gov Common organic solvents such as methanol and ethyl acetate (B1210297) can contain trace amounts of formaldehyde. nih.gov Ephedrine-like amines can undergo a condensation reaction with aldehydes to form a stable five-membered oxazolidine ring. nih.gov This reaction highlights a critical vulnerability in analytical procedures where precursor molecules containing both amine and hydroxyl functionalities are present, as they can be inadvertently converted into cyclic artifacts by reactive contaminants in solvents or reagents.

Strategies for Artifact Prevention (e.g., solvent purification, derivative formation)

To ensure the integrity of analytical results and prevent the formation of such artifacts, several mitigation strategies can be employed.

Use of High-Purity Reagents : The most direct strategy is to use solvents and reagents of the highest possible purity. nih.gov Employing freshly opened bottles of high-purity, aldehyde-free solvents for sample extraction and chromatographic analysis can minimize the risk of artifact formation.

Multi-Analytical Confirmation : Relying on a single analytical method can be risky. The identity of a peak should be confirmed using multiple analytical techniques. For example, in the case study, the artifact had a similar retention time to the target analyte in gas chromatography, but its identity was revealed by its different mass spectrum and infrared spectrum. nih.gov A multi-faceted approach provides a higher degree of confidence in the identification.

Analyte Derivatization : A proactive strategy involves the chemical derivatization of the target analyte before analysis. By converting the reactive functional group (e.g., the amine) into a stable derivative, its potential to react with aldehyde contaminants is eliminated. This approach not only prevents artifact formation but can also improve the chromatographic properties or detectability of the analyte.

Multi-Analytical Approaches for Quality Assurance

The quality assurance of highly pure compounds like 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- necessitates the use of multiple, complementary analytical techniques. A combination of spectroscopic and chromatographic methods is often employed to confirm the identity, purity, and stability of the compound. While specific multi-analytical protocols for this exact compound are not extensively detailed in publicly available literature, a general approach would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and chromatography (e.g., HPLC) to assess purity.

In a research context, a critical aspect of quality assurance is ensuring the correct stereochemistry, as different isomers can have vastly different biological activities. For chiral compounds like this oxazolidinone, techniques such as chiral chromatography are indispensable. Furthermore, the potential for the formation of related substances or degradation products during synthesis or storage requires vigilant monitoring. For instance, studies on related oxazolidine structures have highlighted the possibility of artifact formation during analytical procedures, underscoring the need for high-purity reagents and a multi-faceted analytical strategy to ensure the integrity of the analytical results.

Advanced Characterization Techniques for Solid-State and Intermolecular Interactions

Beyond basic identity and purity, a deeper understanding of the solid-state chemistry of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is critical. The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, dictates key physical properties such as solubility, melting point, and bioavailability. Advanced computational and crystallographic techniques provide invaluable insights into these phenomena.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal electron density into molecular fragments, allowing for the generation of a unique surface for each molecule. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

For a molecule like 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, a Hirshfeld surface analysis would reveal the nature and extent of interactions such as hydrogen bonds (if any), van der Waals forces, and potential C-H···π interactions involving the phenyl ring. While specific crystallographic data for this exact compound is not available to generate a precise Hirshfeld surface, analysis of closely related oxazolidinone structures indicates that C-H···O and π–π stacking interactions are often significant in consolidating the three-dimensional crystal architecture. The red spots on a dnorm map would indicate close intermolecular contacts, providing a visual representation of the key interactions holding the crystal lattice together.

Derived from the Hirshfeld surface, two-dimensional (2D) fingerprint plots provide a quantitative summary of the intermolecular contacts in a crystal. These plots display the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de) for each point on the Hirshfeld surface. The resulting plot is a unique "fingerprint" for a given crystal structure, and the relative area of different regions of the plot corresponds to the proportion of different types of intermolecular contacts.

The table below illustrates the kind of data that would be generated from a Hirshfeld surface analysis and its corresponding 2D fingerprint plot for a hypothetical crystal structure of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 24.8 |

| C···C | 1.5 |

Note: The data in this table is hypothetical and serves as an example of the output of a 2D fingerprint plot analysis. Actual data would be dependent on the experimental crystal structure of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-.

Theoretical and Computational Studies on 2 Oxazolidinone, 3,5 Dimethyl 5 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. nih.gov These methods are used to determine the optimal geometry and electronic landscape of 2-Oxazolidinone (B127357), 3,5-dimethyl-5-phenyl-.

Electronic Structure Analysis

The electronic structure of an oxazolidinone derivative dictates its reactivity and physical properties. DFT methods, such as B3LYP, are employed to calculate the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

For substituted oxazolidinones, the relative stereochemistry of substituents significantly influences these electronic parameters. Studies on related 3,4,5-substituted isomers have shown that anti-isomers often possess lower total electronic energies, indicating greater thermodynamic stability compared to their syn-counterparts. However, these stable anti-isomers may exhibit higher HOMO energies, suggesting they could be more reactive toward electrophiles.

| Property | Description | Typical Influence of Stereochemistry (e.g., Syn vs. Anti) |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule's electrons and nuclei; lower values indicate greater stability. | Often lower for the thermodynamically preferred isomer (e.g., anti). |

| HOMO Energy | Energy of the highest occupied molecular orbital; higher values suggest greater nucleophilicity. | Can be higher in the more stable isomer, influencing reactivity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; lower values suggest greater electrophilicity. | Influenced by the spatial arrangement of electron-withdrawing groups. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap implies higher kinetic stability. | Varies with isomeric form, affecting overall reactivity. |

Conformational Analysis

The five-membered oxazolidinone ring is not planar and can adopt several low-energy conformations. mdpi.com X-ray crystallography and computational geometry optimization reveal that the ring typically exists in either an 'envelope' or a 'twisted' conformation. mdpi.com In an envelope conformation, one atom deviates from the plane formed by the other four. In a twisted form, two atoms deviate on opposite sides of the plane defined by the remaining three. mdpi.com

The specific conformation of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is determined by the steric and electronic interactions between the N-methyl, C5-methyl, and C5-phenyl substituents. The orientation of the bulky phenyl group relative to the methyl groups is a key factor. Computational analysis can predict the most stable conformers by calculating their relative energies and key geometrical parameters, such as dihedral angles and Cremer-Pople puckering parameters, which quantitatively describe the ring's shape. mdpi.com

| Parameter | Description | Significance for 3,5-dimethyl-5-phenyl-2-oxazolidinone |

|---|---|---|

| Ring Conformation | Describes the 3D shape of the oxazolidinone ring (e.g., envelope, twist). | Determines the spatial orientation of substituents. mdpi.com |

| Dihedral Angles | Rotation angle between planes through two sets of three atoms. | Defines the relative orientation of the phenyl and methyl groups. mdpi.com |

| Cremer-Pople Puckering Parameters (Q, φ) | Quantitative measures of the degree and type of ring puckering. | Provides a precise description of the ring's non-planarity. mdpi.com |

Reaction Pathway Modeling and Energy Landscapes

Theoretical modeling is crucial for understanding the mechanisms of reactions that form the oxazolidinone ring. DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov This allows for the determination of activation energies, which govern the reaction rate.

For instance, the synthesis of oxazolidinones from epoxides and isocyanates has been computationally modeled. nih.gov Such studies have revealed that the reaction can proceed through an asynchronous concerted mechanism, where bond-forming and bond-breaking events occur in a single step but not to the same extent. nih.gov By comparing the energy barriers of different possible pathways, researchers can predict which regio- or stereoisomer is favored. For example, in the reaction of an epoxide with an isocyanate, DFT calculations can show why the nucleophilic attack occurs at a specific carbon of the epoxide ring by demonstrating that the corresponding transition state is significantly lower in energy. nih.gov

| Reaction Pathway Component | Description | Insight Provided by Modeling |

|---|---|---|

| Transition State (TS) | The highest energy point along the reaction coordinate. | The energy of the TS determines the reaction's activation energy and rate. acs.org |

| Intermediate (INT) | A metastable species formed during the reaction. | Helps to elucidate multi-step reaction mechanisms. acs.org |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Allows for comparison of competing pathways; the lowest barrier is the favored path. nih.govacs.org |

| Reaction Energy (ΔGr) | The overall free energy change from reactants to products. | Indicates the thermodynamic favorability of the reaction. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent. mdpi.comnih.gov

For 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, MD simulations can be used to:

Explore Conformational Flexibility: Analyze the transitions between different ring conformations and the rotation of the phenyl and methyl substituents.

Study Solvation Effects: Understand how solvent molecules arrange around the oxazolidinone and influence its preferred conformation and dynamics.

Assess Stability: Monitor the stability of the molecular structure over nanoseconds, confirming that the optimized geometry is maintained under thermal motion. nih.govresearchgate.net

Although specific MD studies on 3,5-dimethyl-5-phenyl-2-oxazolidinone are not prevalent, the technique is widely applied to heterocyclic compounds to understand their dynamic stability and interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies (excluding biological activity)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its properties. While often applied to biological activity, SAR principles can also be used to correlate structure with non-biological properties like chemical reactivity, stability, or solubility.

In the context of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, computational SAR can predict how modifications to its structure would affect its fundamental chemical characteristics. For example, substituting the phenyl group with electron-withdrawing or electron-donating groups would alter the molecule's electronic properties. DFT calculations can quantify these changes by computing properties like the molecular electrostatic potential, dipole moment, and the energies of frontier orbitals. These calculated descriptors can then be correlated with observable chemical behavior. This approach allows for the in silico design of new oxazolidinone derivatives with tailored chemical and physical properties.

| Structural Modification | Predicted Effect on Chemical Property | Computational Descriptor |

|---|---|---|

| Adding electron-withdrawing group to phenyl ring | Increases electrophilicity of the ring system. | Lower LUMO energy, altered molecular electrostatic potential. researchgate.net |

| Adding electron-donating group to phenyl ring | Increases nucleophilicity of the ring system. | Higher HOMO energy. researchgate.net |

| Changing the N-3 substituent (e.g., from methyl to ethyl) | Alters steric hindrance around the nitrogen atom. | Changes in molecular volume and surface area. |

| Modifying the C-5 substituent | Impacts stereochemistry and conformational preference. | Changes in total electronic energy and dihedral angles. nih.govnih.gov |

Stereochemical Prediction and Validation

The synthesis of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- can result in different stereoisomers. Computational chemistry plays a vital role in predicting the stereochemical outcome of a reaction. By modeling the transition states leading to different diastereomers, the most likely product can be identified. acs.org The pathway with the lowest-energy transition state is expected to be the major pathway, thus determining the stereoselectivity. acs.org

Experimental validation of these theoretical predictions is essential. A key technique for this is the Nuclear Overhauser Effect (NOE) in NMR spectroscopy. libretexts.org The NOE is observed between protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. libretexts.org By irradiating a specific proton (e.g., on the N-methyl group) and observing which other protons show an enhanced signal (e.g., on the phenyl ring or the C5-methyl group), the relative stereochemistry of the molecule can be confirmed. A strong NOE signal between two groups validates a computational model that predicts they are on the same face of the molecule. wikipedia.orgyoutube.com

| Predicted Stereoisomer | Expected Key NOE Correlation | Conclusion if Observed |

|---|---|---|

| cis-(5-phenyl, 5-methyl) relative to another group | NOE between a proton on the phenyl ring and a proton on the other group. | Confirms the cis relationship. libretexts.org |

| trans-(N-methyl, 5-phenyl) | Absence of NOE between N-methyl protons and phenyl protons. | Supports the trans assignment. libretexts.orgyoutube.com |

Synthetic Utility and Research Applications Excluding Clinical/pharmaceuticals

Chiral Auxiliaries in Asymmetric Synthesis

Oxazolidinone derivatives are well-established as effective chiral auxiliaries in asymmetric synthesis. nih.govresearchgate.net By temporarily incorporating these structures into a molecule, they can effectively control the stereochemical outcome of a reaction. nih.govbts.gov This control is crucial for producing enantiomerically pure compounds, which is of significant importance in the synthesis of natural products and other complex organic molecules. nih.govresearchgate.net The oxazolidinone auxiliary biases the stereoselectivity of reactions, and can later be removed and potentially recycled. nih.gov

The rigid structure of the oxazolidinone ring system allows for effective facial shielding of a prochiral center, directing the approach of incoming reagents. This steric hindrance is a key factor in achieving high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. nih.gov For instance, N-acyloxazolidinones can be deprotonated to form rigid enolates, where the chiral auxiliary dictates the trajectory of electrophilic attack, leading to the formation of one diastereomer in preference to the other. researchgate.net

A general scheme for the use of an oxazolidinone chiral auxiliary in an asymmetric alkylation is presented below:

| Step | Description | General Reaction |

| 1 | Acylation | The chiral auxiliary is acylated to attach the substrate. |

| 2 | Enolate Formation | A base is used to form a stereochemically defined enolate. |

| 3 | Alkylation | The enolate reacts with an electrophile, with the auxiliary directing the stereochemistry. |

| 4 | Cleavage | The chiral auxiliary is removed to yield the enantiomerically enriched product. |

While the general principles are well-documented for Evans-type oxazolidinone auxiliaries, specific documented examples detailing the performance of 3,5-dimethyl-5-phenyl-2-oxazolidinone in the enantioselective formation of a wide array of complex molecules are not extensively reported in readily available literature. However, the structural features of this compound are consistent with those that confer high stereocontrol.

Intermediates in Organic Synthesis

Beyond their role as chiral auxiliaries, oxazolidinones serve as valuable intermediates and building blocks for the synthesis of more complex molecules, particularly heterocyclic systems.

The oxazolidinone ring is a five-membered heterocycle that can be chemically modified or used as a scaffold to construct other heterocyclic structures. The synthesis of various 3,5-disubstituted oxazolidinones has been accomplished through multi-component reactions, highlighting their accessibility as building blocks. For example, the reaction of epoxides, amines, and dimethyl carbonate can efficiently construct the oxazolidinone core.

The thermal or chemically induced fragmentation of oxazolidinone rings can be a source of other reactive intermediates. While not extensively documented specifically for 3,5-dimethyl-5-phenyl-2-oxazolidinone, the general reactivity patterns of related structures suggest potential pathways. For instance, the reaction of ephedrine-like amines with aldehydes can form oxazolidines, which are structurally related to oxazolidinones. faa.govresearchgate.net The potential for retro-synthesis or fragmentation of the oxazolidinone ring could, in principle, generate isocyanate precursors, although this is not a commonly cited application for this specific compound.

Research Tools for Understanding Chemical Reaction Mechanisms

The well-defined stereochemistry and conformational rigidity of 3,5-dimethyl-5-phenyl-2-oxazolidinone make it a potential tool for studying the mechanisms of stereoselective reactions. By analyzing the stereochemical outcome of reactions involving this compound, researchers can infer the transition state geometries and the nature of non-covalent interactions that govern stereoselectivity.

In a related context, the formation of the structurally similar 3,4-dimethyl-5-phenyl-1,3-oxazolidine from pseudoephedrine and formaldehyde (B43269) has been studied to understand interfering substances in analytical chemistry. faa.govresearchgate.net Such studies highlight how the formation and reactivity of the oxazolidine (B1195125) ring system can be investigated to understand reaction pathways.

Probes for Solvolytic and Cyclocondensation Investigations

The reactivity of the oxazolidinone ring towards hydrolysis and other solvolytic processes, as well as its participation in cyclocondensation reactions, can provide insights into these reaction types. For example, the condensation of ephedrine (B3423809) with benzaldehyde (B42025) to produce 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine (B1204533) has been studied kinetically. researchgate.net These studies on related structures can serve as a model for investigating the stability and reactivity of the 3,5-dimethyl-5-phenyl-2-oxazolidinone ring system under various conditions. The presence of substituents on the ring, such as the methyl and phenyl groups, will influence the electronic and steric environment, thereby affecting the rates and mechanisms of such reactions.

Applications of 3,5-dimethyl-5-phenyl-2-oxazolidinone in Materials Chemistry Remain Undocumented

A comprehensive review of scientific literature and chemical databases has revealed no specific documented instances of the compound 2-Oxazolidinone (B127357), 3,5-dimethyl-5-phenyl- being utilized as a polymer precursor or in other materials chemistry research applications.

While the broader class of oxazolidinone-containing molecules has been investigated for the synthesis of advanced polymers known as polyoxazolidinones, the specific derivative 3,5-dimethyl-5-phenyl-2-oxazolidinone is not mentioned in these studies. Research into polyoxazolidinones typically involves the formation of the oxazolidinone ring during the polymerization process, for instance, through the reaction of bisepoxides and diisocyanates, rather than through the ring-opening polymerization of a substituted oxazolidinone monomer.

Similarly, the related field of poly(2-oxazoline)s, which are synthesized via the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, does not include research on 2-oxazolidinone structures as starting materials. These two classes of compounds, while related, are structurally distinct and polymerize through different mechanisms.

Consequently, due to the absence of research findings on the use of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- in materials chemistry, no data on polymerization reactions, resulting polymer properties, or specific applications can be provided. Further research would be required to determine if this specific compound has potential utility as a monomer or precursor for new materials.

Future Directions in 2 Oxazolidinone, 3,5 Dimethyl 5 Phenyl Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazolidinones has traditionally involved methods that sometimes utilize hazardous reagents or require harsh conditions. bioorg.org A primary focus of future research will be the development of greener, more efficient, and economically viable synthetic routes to 2-Oxazolidinone (B127357), 3,5-dimethyl-5-phenyl-.

Key Research Thrusts:

Carbon Dioxide (CO2) Utilization: A significant area of development is the use of CO2 as a renewable C1 building block. acs.orgorganic-chemistry.org Future methodologies will likely focus on the catalytic carboxylative cyclization of appropriate propargylamine (B41283) precursors to form the oxazolidinone ring under mild conditions. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by valorizing a greenhouse gas.

Catalytic Approaches: Research will likely explore the use of novel metal-based and organocatalytic systems to improve efficiency and selectivity. organic-chemistry.org For instance, copper and palladium complexes have shown promise in catalyzing the formation of oxazolidinone rings. acs.orgresearchgate.net The development of recyclable catalysts will be a key aspect of making these processes more sustainable.

One-Pot and Tandem Reactions: To improve process efficiency and reduce waste, the design of one-pot syntheses will be crucial. These strategies, which combine multiple reaction steps in a single vessel without isolating intermediates, can significantly shorten synthesis times and simplify purification procedures. nih.gov An example could be a tandem reaction starting from readily available precursors that form the necessary amino alcohol in situ before cyclization.

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| CO2-Based Cyclization | Utilizes CO2 as a C1 source with a suitable amino alcohol precursor. | Atom economy, use of a renewable feedstock, milder reaction conditions. acs.orgorganic-chemistry.org |

| Advanced Catalysis | Employment of novel transition metal or organocatalysts. | High yields, improved selectivity, potential for asymmetric synthesis. organic-chemistry.org |

| One-Pot Syntheses | Multi-step reactions in a single reaction vessel. | Reduced waste, shorter reaction times, operational simplicity. nih.gov |

Advanced Mechanistic Insights via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. Future research will increasingly rely on advanced spectroscopic techniques to probe the formation of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- in real-time.

Prospective Analytical Approaches:

NMR and FTIR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction. This data provides invaluable kinetic and mechanistic information, helping to identify rate-determining steps and transient intermediates. acs.orgresearchgate.net

Computational Synergy: Combining experimental in situ data with computational methods like Density Functional Theory (DFT) will provide a comprehensive picture of the reaction pathway. nih.govresearchgate.net DFT can be used to model transition states and reaction energy profiles, corroborating experimental findings and explaining observed selectivities. researchgate.netresearchgate.net These combined studies can elucidate the precise roles of catalysts, solvents, and other reaction parameters.

Expansion of Applications in Synthetic Organic Chemistry

Oxazolidinones are renowned for their role as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. researchgate.netrsc.org The specific substitution pattern of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl-, particularly the quaternary stereocenter at the C5 position, presents unique opportunities for its application.

Potential Future Applications:

Chiral Auxiliary: The inherent chirality of the molecule, arising from the C5 phenyl and methyl groups, could be exploited in asymmetric synthesis. Future work would involve attaching various acyl groups to the nitrogen atom and studying the diastereoselectivity of subsequent reactions, such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. scielo.org.mx

Synthetic Intermediate: The oxazolidinone ring is a stable scaffold that can be carried through multiple synthetic steps and later cleaved to reveal other functional groups. scielo.org.mxnih.gov Research could focus on using this compound as a precursor for the synthesis of complex chiral molecules, such as specialized amino acids or polyketide fragments. The development of selective ring-opening methods would be a key area of investigation. nih.gov

| Application Area | Research Goal | Potential Outcome |

|---|---|---|

| Asymmetric Synthesis | Use as a chiral auxiliary to control stereochemistry. | Enantiomerically pure synthesis of complex molecules. researchgate.netrsc.org |

| Complex Molecule Synthesis | Employ as a stable scaffold and precursor. | Access to novel chiral building blocks and natural product analogues. scielo.org.mxnih.gov |

| Medicinal Chemistry | Screening for biological activity based on the oxazolidinone pharmacophore. | Discovery of new therapeutic agents. nih.govnih.gov |

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- and its future derivatives, in silico methods will be indispensable.

Key Computational Strategies:

Quantitative Structure-Activity Relationship (QSAR): If initial biological activities are identified, 3D-QSAR models can be developed to correlate structural features with activity. nih.govresearchgate.net These models can guide the design of new analogues with enhanced potency by predicting the effects of structural modifications. nih.gov

Molecular Docking: To explore potential applications in medicinal chemistry, molecular docking studies can be performed. nih.gov This involves simulating the interaction of the oxazolidinone derivatives with the binding sites of biological targets, such as enzymes or receptors, to predict binding affinity and mode.

ADMET Prediction: Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in early-stage drug discovery. nih.gov Computational tools can estimate the drug-like properties of new derivatives, helping to prioritize candidates with favorable pharmacokinetic and safety profiles for synthesis and further testing. nih.gov

By leveraging these computational approaches, researchers can more efficiently navigate the vast chemical space of possible derivatives, focusing resources on compounds with the highest probability of success for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,5-dimethyl-5-phenyl-2-oxazolidinone?

- Methodology : Cyclization of substituted carbamates or urea derivatives under acidic or basic conditions is a common approach. For example, condensation of 3,5-dimethylphenol derivatives with isocyanate intermediates can yield the oxazolidinone core. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) to minimize side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like carbamate precursors.

Q. How can the structural conformation of 3,5-dimethyl-5-phenyl-2-oxazolidinone be validated experimentally?

- Methodology : Use X-ray crystallography to resolve the crystal structure, particularly focusing on the oxazolidinone ring geometry and substituent orientations. Pair this with spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm methyl and phenyl group integration and coupling patterns.

- IR : Identify carbonyl stretching frequencies (~1750–1700 cm) characteristic of the oxazolidinone ring .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of 3,5-dimethyl-5-phenyl-2-oxazolidinone?

- Methodology : Apply graph set analysis (GSA) to classify hydrogen-bonding motifs. For instance:

- C–H···O interactions : Analyze donor-acceptor distances (typically 2.5–3.2 Å) between methyl/phenyl C–H groups and the carbonyl oxygen.

- π-π stacking : Quantify centroid-to-centroid distances (3.5–4.5 Å) between phenyl rings in adjacent molecules .

Q. How does substitution at the 3- and 5-positions of the oxazolidinone ring influence bioactivity?

- Methodology : Compare bioactivity (e.g., antimicrobial IC) of 3,5-dimethyl-5-phenyl-2-oxazolidinone with analogs like 3-(3,5-dichlorophenyl)-5-ethenyl derivatives. Use structure-activity relationship (SAR) studies:

- Methyl groups : Enhance lipophilicity, improving membrane permeability (logP ~2.5).

- Phenyl rings : Modulate π-stacking interactions with biological targets (e.g., enzyme active sites) .

Q. What computational strategies predict the electronic properties of 3,5-dimethyl-5-phenyl-2-oxazolidinone?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Key parameters:

- HOMO : Localized on the oxazolidinone ring, indicating nucleophilic reactivity.

- Electrostatic potential (ESP) : Highlights electrophilic regions near the carbonyl group .

- Validation : Compare computed dipole moments with experimental values derived from dielectric constant measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.